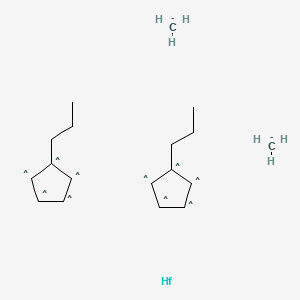
Bis(2-(octyloxy)ethyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(octyloxy)ethyl)sulfane: is an organic compound with the molecular formula C20H42O2S It is characterized by the presence of two octyloxyethyl groups attached to a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(octyloxy)ethyl)sulfane typically involves the reaction of 2-(octyloxy)ethanol with a sulfur-containing reagent. One common method is the reaction of 2-(octyloxy)ethanol with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-(octyloxy)ethyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where the octyloxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis(2-(octyloxy)ethyl)sulfane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used in studies related to sulfur metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of bis(2-(octyloxy)ethyl)sulfane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various functional groups, leading to the formation of new compounds. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and coordination with metal ions.
Comparación Con Compuestos Similares
Bis(2-(ethylthio)ethyl)sulfane: Similar structure but with ethylthio groups instead of octyloxyethyl groups.
Bis(2-(methoxy)ethyl)sulfane: Contains methoxyethyl groups instead of octyloxyethyl groups.
Bis(2-(butoxy)ethyl)sulfane: Contains butoxyethyl groups instead of octyloxyethyl groups.
Uniqueness: Bis(2-(octyloxy)ethyl)sulfane is unique due to the presence of long-chain octyloxyethyl groups, which can impart distinct physical and chemical properties. These properties may include enhanced solubility in organic solvents and specific interactions with biological molecules.
Propiedades
Fórmula molecular |
C20H42O2S |
|---|---|
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
1-[2-(2-octoxyethylsulfanyl)ethoxy]octane |
InChI |
InChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-21-17-19-23-20-18-22-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clave InChI |
RITHHYFVZDJEGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCCSCCOCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)




![Butanoic acid, 2,2-dimethyl-, 8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl ester, [1S-[1alpha,3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta]]-(9CI)](/img/structure/B12099391.png)

![4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12099402.png)


![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)

![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)

